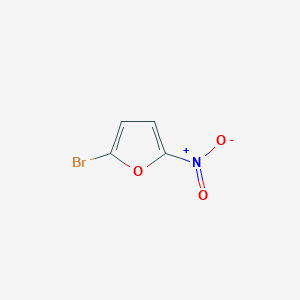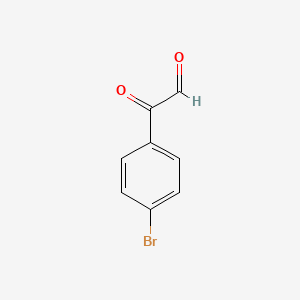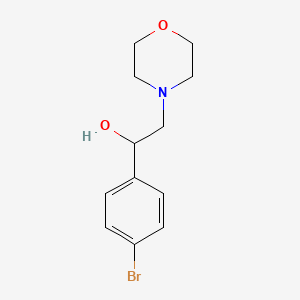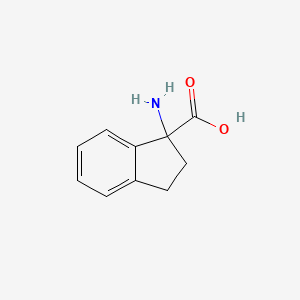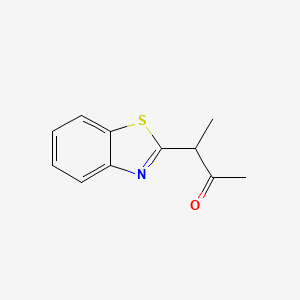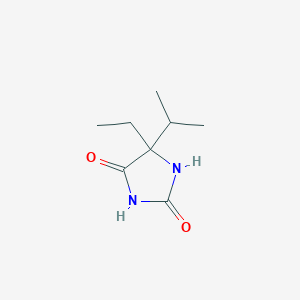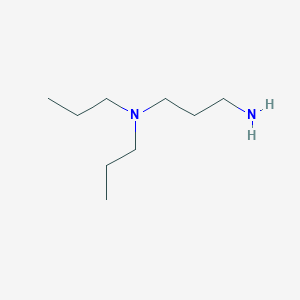
N,N-二丙基丙烷-1,3-二胺
描述
“N,N-Dimethyl-1,3-propanediamine” is a chemical crosslinking reagent . It’s used as a pharmaceutical intermediate and is an important raw material used in organic synthesis, agrochemicals, and dye stuffs .
Molecular Structure Analysis
The molecular formula of “n,n-Dipropylpropane-1,3-diamine” is C9H22N2 . The InChI is InChI=1S/C9H22N2/c1-3-7-11 (8-4-2)9-5-6-10/h3-10H2,1-2H3 . The Canonical SMILES is CCCN (CCC)CCCN .
Physical And Chemical Properties Analysis
The molecular weight of “n,n-Dipropylpropane-1,3-diamine” is 158.28 g/mol . Other physical and chemical properties such as density, boiling point, and flash point are not available for this specific compound.
科学研究应用
Biosynthesis of Diamines
n,n-Dipropylpropane-1,3-diamine: plays a crucial role in the biosynthesis of diamines, which are essential monomers for polyamide plastics. Utilizing renewable raw materials for the synthesis of diamines is vital for sustainable plastics industry development. Engineered microorganisms like Escherichia coli and Corynebacterium glutamicum are used to produce diamines through metabolic engineering and biocatalysis, contributing to the green sustainable development .
Algicidal Agents
Derivatives of n,n-Dipropylpropane-1,3-diamine have been synthesized to develop algaecides for controlling harmful algae that cause water pollution. These derivatives exhibit structure-activity relationships toward harmful and harmless algal species, indicating potential as selective agents for controlling harmful algal blooms .
Biocidal Activity
The compound’s structure has been utilized to synthesize derivatives with biocidal activities. These derivatives are designed to target specific organisms and can be applied in various environmental and industrial settings to control the growth of unwanted biological entities .
安全和危害
While specific safety and hazard information for “n,n-Dipropylpropane-1,3-diamine” is not available, it’s generally recommended to avoid breathing mist, gas, or vapors of chemical compounds, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
属性
IUPAC Name |
N',N'-dipropylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-3-7-11(8-4-2)9-5-6-10/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUCMODGDIGMBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286075 | |
| Record name | n,n-dipropylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n,n-Dipropylpropane-1,3-diamine | |
CAS RN |
6345-82-0 | |
| Record name | 6345-82-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n-dipropylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

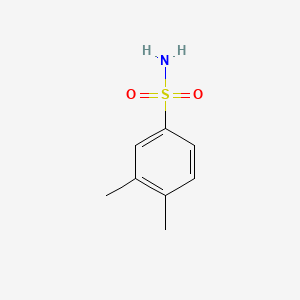
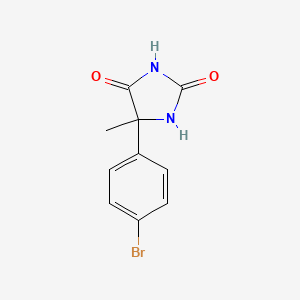
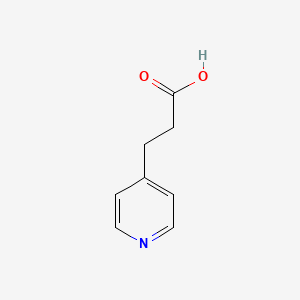
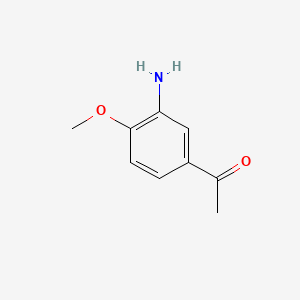
![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)
![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)
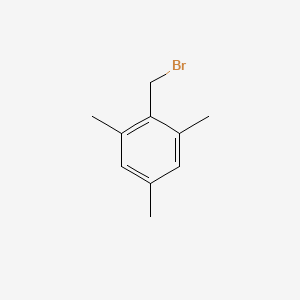
![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)
